7-(4-Hydroxybutyl)guanine

Description

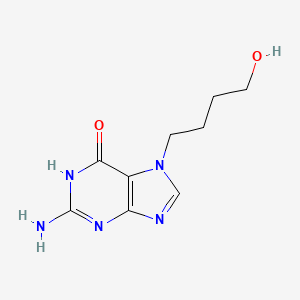

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N5O2 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-amino-7-(4-hydroxybutyl)-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) |

InChI Key |

CHPDJXKQSWXICQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CCCCO)C(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of 7 4 Hydroxybutyl Guanine

De Novo Synthesis of 7-(4-Hydroxybutyl)guanine and Related Analogs

The de novo synthesis of this compound and its analogs involves the construction of the molecule from basic chemical precursors. While direct synthesis of the 7-isomer can be challenging due to the potential for alkylation at other positions of the guanine (B1146940) molecule (such as N9, O6), methods for the synthesis of related N9-alkylated analogs are well-documented and provide insight into the general strategies employed.

Methodologies for the Preparation of Authentic Reference Standards

The preparation of authentic reference standards is crucial for the accurate identification and quantification of DNA adducts. A common strategy for synthesizing N-alkylated guanine analogs involves the alkylation of a protected guanine derivative with a suitable alkylating agent.

For the synthesis of the related N9 isomer, 9-(4-hydroxybutyl)guanine (B601343) (HBG), a frequently used method involves the reaction of a guanine precursor with a 4-hydroxybutylating agent. One such approach is the alkylation of 2-amino-6-chloropurine (B14584) with 4-bromobutyl acetate (B1210297), followed by hydrolysis to yield the final product. cardiff.ac.uk This multi-step synthesis ensures regioselective alkylation at the N9 position.

The synthesis of 7-alkylguanine derivatives can be more complex due to the preferential alkylation at the N9 position under many conditions. However, indirect methods have been developed. One such strategy involves the use of a protected guanine intermediate that favors N7-alkylation. For instance, an acylated guanine-glyoxal adduct has been shown to undergo regioselective alkylation with 4-bromobutyl acetate in the presence of sodium hydride to yield a 7-alkylguanine derivative. researchgate.net

Another approach to synthesizing 7-alkylguanine derivatives involves starting from guanosine (B1672433). For example, 7-(2-carboxyethyl)guanine (B93588) has been prepared by treating guanosine with β-propiolactone. This highlights the use of different starting materials and reagents to achieve substitution at the N7 position.

A general overview of a synthetic approach to N-alkylated guanine analogs is presented in the table below.

| Step | Description | Key Reagents |

| 1 | Protection of Guanine | Protecting groups such as acetyl (Ac) or diphenylcarbamoyl (DPC) may be used to block reactive sites. uio.no |

| 2 | Alkylation | An alkylating agent, such as 4-bromobutyl acetate, is reacted with the protected guanine. cardiff.ac.ukuio.no |

| 3 | Deprotection | The protecting groups are removed to yield the final N-alkylated guanine. cardiff.ac.uk |

Chemical Transformations Yielding this compound

This compound can be synthesized through the chemical transformation of related compounds. These methods are particularly useful for confirming the structure of adducts identified in biological samples.

Reduction of 7-(4-Oxobutyl)guanine (B44042) and Related Carbonyl Adducts

A key and well-documented method for the synthesis of this compound is the reduction of its corresponding carbonyl adduct, 7-(4-oxobutyl)guanine. nih.govoup.com This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.govoup.com

The precursor, 7-(4-oxobutyl)guanine, has been synthesized independently to serve as a standard for comparison. One method for its preparation involves the reaction of 2',3',5'-triacetylguanosine with 4-iodobutyraldehyde. nih.gov This reaction also yields other adducts, which can be separated chromatographically. The identity of the synthesized 7-(4-oxobutyl)guanine can be confirmed using various spectroscopic techniques, including proton NMR, UV, and mass spectrometry. nih.gov

The reduction of 7-(4-oxobutyl)guanine to this compound is a straightforward chemical conversion that provides an unequivocal method for structural confirmation. nih.govoup.com

| Precursor | Reducing Agent | Product | Reference |

| 7-(4-Oxobutyl)guanine | Sodium Borohydride (NaBH₄) | This compound | nih.govoup.com |

Derivatization Approaches for Enhanced Detectability and Structural Analysis

To enhance the detectability and facilitate the structural analysis of this compound, particularly in complex biological matrices, derivatization techniques are often employed. These methods modify the compound to improve its chromatographic behavior and mass spectrometric response.

A common derivatization strategy for guanine adducts is silylation, which involves the replacement of active hydrogens (on hydroxyl and amino groups) with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. oup.comnih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). oup.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this purpose. sigmaaldrich.com

The derivatized adducts often produce characteristic fragment ions in the mass spectrometer, which aids in their identification and quantification. researchgate.net For instance, trimethylsilylated guanine adducts can be analyzed by GC-MS to obtain mass spectra with characteristic ions that confirm the structure of the original adduct. researchgate.net

| Derivatization Technique | Reagent Example | Purpose | Analytical Method |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increase stability and provide characteristic mass fragments | Gas Chromatography-Mass Spectrometry (GC-MS) |

Metabolic Pathways and Biotransformation Leading to 7 4 Hydroxybutyl Guanine

Enzymatic and Non-Enzymatic Formation from Carcinogenic Precursors

The generation of 7-(4-Hydroxybutyl)guanine is intricately linked to the biotransformation of specific nitrosamines, most notably N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and N-nitrosopyrrolidine (NPYR). The metabolic pathways of these compounds are crucial for understanding the genesis of this DNA lesion.

Role of Nitrosamine (B1359907) Metabolism (e.g., N-butyl-N-(4-hydroxybutyl)nitrosamine, N-nitrosopyrrolidine)

The metabolism of N-nitrosopyrrolidine (NPYR) has been shown to lead to the formation of this compound through an intermediate. In vivo studies with rats treated with NPYR have identified a previously unknown guanine (B1146940) adduct, 7-(4-oxobutyl)guanine (B44042). nih.govnih.gov This adduct is subsequently reduced to form this compound. nih.govnih.gov

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent bladder carcinogen that undergoes extensive metabolism. nih.govnih.gov Its metabolic activation is believed to be a key factor in its organ-specific carcinogenicity. nih.gov While the principal urinary metabolite of BBN is N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), its metabolism also generates reactive intermediates capable of alkylating DNA. nih.govnih.gov Studies have demonstrated the formation of O6-(4-hydroxybutyl)guanine in the urothelial and hepatic DNA of rats treated with BBN, indicating the production of a 4-hydroxybutylating species. nih.gov It is highly probable that this same reactive intermediate also attacks the N7 position of guanine, a more nucleophilic site, to form this compound.

The enzymatic machinery responsible for the initial steps in the metabolic activation of these nitrosamines often involves the cytochrome P450 (CYP) superfamily of enzymes. nih.govwashington.edumdpi.com These enzymes catalyze oxidative reactions, such as hydroxylation, which are critical for converting the parent nitrosamine into a more reactive form. nih.govwashington.edumdpi.com

Metabolic Activation of Specific Carcinogens

The metabolic activation of both NPYR and BBN generates electrophilic intermediates that are the ultimate DNA-alkylating agents. For NPYR, α-hydroxylation is a key activation step, leading to an unstable intermediate that can open to form a reactive species that ultimately results in the formation of 7-(4-oxobutyl)guanine.

In the case of BBN, its asymmetrical structure allows for metabolic activation to yield both butylating and 4-hydroxybutylating species. nih.gov The formation of O6-(4-hydroxybutyl)guanine confirms the generation of a reactive intermediate that can transfer a 4-hydroxybutyl group to DNA. nih.gov This metabolic activation is a critical event, as the resulting DNA adducts, if not repaired, can lead to mutations during DNA replication.

The table below summarizes the key carcinogenic precursors and the resulting DNA adducts discussed.

| Carcinogenic Precursor | Key Metabolic Intermediate(s) | Resulting Guanine Adduct(s) |

| N-nitrosopyrrolidine (NPYR) | α-hydroxy-N-nitrosopyrrolidine, 4-oxobutylating species | 7-(4-oxobutyl)guanine, this compound |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | 4-hydroxybutylating species | O6-(4-hydroxybutyl)guanine, this compound (inferred) |

Biological Fate and Persistence of this compound in Biological Matrices

Once formed, the persistence of this compound in DNA is determined by the interplay between its chemical stability and the efficiency of cellular DNA repair mechanisms. N7-alkylguanine adducts, in general, are susceptible to both spontaneous depurination and enzymatic repair.

Spontaneous depurination involves the cleavage of the N-glycosidic bond, leading to the loss of the adducted guanine base from the DNA backbone and the formation of an apurinic (AP) site. While this removes the adduct, the resulting AP site is itself a form of DNA damage that can be mutagenic if not properly repaired.

The primary enzymatic pathway for the repair of N7-alkylguanine adducts is the Base Excision Repair (BER) pathway. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Subsequent steps involving an AP endonuclease, a DNA polymerase, and a DNA ligase restore the integrity of the DNA strand.

The fate of the excised adduct involves its eventual excretion from the body, often in the urine. Studies on other carcinogens have shown that DNA adducts can be released from DNA and excreted in urine, providing a potential biomarker of exposure. nih.gov It is plausible that this compound or its metabolites are also excreted in the urine, although specific studies confirming this are limited. epa.govuwa.edu.au

The table below provides a summary of the factors influencing the biological fate of this compound.

| Process | Description | Implication for this compound |

| Spontaneous Depurination | Chemical cleavage of the bond between the guanine base and the deoxyribose sugar. | Leads to the formation of an apurinic site, which is also a form of DNA damage. |

| Base Excision Repair (BER) | The primary enzymatic pathway for removing N7-alkylguanine adducts. | Actively removes the adduct from DNA, restoring the correct sequence. |

| Persistence (Half-life) | The time it takes for half of the adducts to be removed from the DNA. | Influenced by the rates of depurination and repair. Data for similar adducts suggest a half-life of several days. nih.gov |

| Excretion | Elimination of the excised adduct or its metabolites from the body. | Likely excreted in the urine, potentially serving as a biomarker of exposure. |

Interactions with Nucleic Acids and Macromolecular Structures

Mechanisms of 7-(4-Hydroxybutyl)guanine DNA Adduct Formation

DNA adducts are segments of DNA that have become covalently bonded to a chemical. This process can be a critical initiating event in carcinogenesis. The formation of this compound adducts involves specific chemical reactions with the guanine (B1146940) base in DNA.

Regioselectivity of Alkylation at the N7 Position of Guanine

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for a wide range of alkylating agents. portlandpress.comnih.gov The formation of this compound is a result of the metabolic activation of compounds like BBN. In the case of BBN, it is metabolized to an electrophilic species that then reacts with the N7 position of guanine. nih.gov Similarly, the industrial chemical 1,3-butadiene (B125203) is metabolized to reactive epoxides, such as butadiene monoepoxide and diepoxybutane, which also preferentially alkylate the N7 position of guanine. oup.comnih.gov This regioselectivity is a fundamental aspect of the genotoxicity of these compounds. The alkylation at the N7 position introduces a positive charge on the guanine ring system, which has significant consequences for the stability of the DNA structure. nih.govresearchgate.net

Studies with various alkylating agents have consistently shown that the N7 position of guanine is the most frequent site of DNA alkylation. For instance, N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) are known to form N7-methylguanine and N7-ethylguanine adducts, respectively. nih.gov The size and nature of the alkyl group can influence the rate and stability of adduct formation. nih.gov

Generation of Abasic Sites from Unstable N7-Adducts

A crucial consequence of N7-guanine alkylation is the destabilization of the N-glycosidic bond, which connects the guanine base to the deoxyribose sugar in the DNA backbone. portlandpress.comresearchgate.net This weakening of the bond is due to the positive charge introduced on the guanine base upon alkylation. portlandpress.comnih.gov As a result, the alkylated guanine can be spontaneously lost from the DNA strand through a process called depurination, leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site. portlandpress.comnih.govresearchgate.netresearchgate.netnih.govacs.org

These abasic sites are non-coding lesions that can disrupt DNA replication and transcription, potentially leading to mutations if not repaired. portlandpress.comnih.govglenresearch.com The rate of depurination is influenced by the nature of the alkyl group, with larger and more complex adducts often leading to faster depurination. nih.gov For example, the half-life of N7-methylguanine in DNA is approximately 150 hours, while adducts with larger alkyl groups can have significantly shorter half-lives. nih.gov The formation of abasic sites is a significant pathway through which N7-guanine adducts exert their genotoxic effects. portlandpress.comnih.gov

Adduct Formation with Other Cellular Macromolecules (e.g., RNA, proteins)

While DNA is a primary target for alkylating agents, other cellular macromolecules such as RNA and proteins also contain nucleophilic sites that can be modified. epa.gov The reactive metabolites that form this compound can, in principle, also react with these other macromolecules.

Molecular Mechanisms of Dna Damage Response and Repair Pathways

Recognition and Excision of 7-Alkylguanine Adducts

The removal of 7-alkylguanine adducts, including 7-(4-Hydroxybutyl)guanine, is crucial for maintaining genomic stability. This process is primarily handled by the base excision repair (BER) and nucleotide excision repair (NER) pathways.

The Base Excision Repair (BER) pathway is a major cellular mechanism for repairing small, non-helix-distorting base lesions that arise from oxidation, deamination, and alkylation. wikipedia.orgnih.gov The repair process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov

Key enzymes and their roles in the BER pathway for alkylated guanine (B1146940) adducts:

| Enzyme/Protein | Function in BER |

| DNA Glycosylase | Recognizes the specific damaged base (e.g., 7-alkylguanine) and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgnih.gov |

| AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone at the 5' side of the AP site. |

| DNA Polymerase β (Pol β) | Fills the resulting single-nucleotide gap. |

| DNA Ligase IIIα/XRCC1 | Seals the final nick in the DNA backbone to complete the repair process. |

While BER is highly efficient for smaller alkyl groups, the bulkier 4-hydroxybutyl group at the N7 position of guanine may present a challenge for some DNA glycosylases. The efficiency of recognition and excision by specific glycosylases for this compound would depend on the active site's ability to accommodate this larger adduct.

The Nucleotide Excision Repair (NER) pathway is responsible for removing a wide range of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov This includes adducts that cause significant structural changes to the DNA double helix. Given the size of the 4-hydroxybutyl group, this compound can be considered a bulky adduct, making it a likely substrate for the NER pathway. nih.gov

There are two sub-pathways of NER:

Global Genome NER (GG-NER): Scans the entire genome for bulky lesions. wikipedia.org

Transcription-Coupled NER (TC-NER): Specifically repairs lesions in the transcribed strand of active genes. wikipedia.org

Core proteins involved in the NER process:

| Protein Complex | Function in NER |

| XPC-RAD23B-CETN2 | The primary damage recognition factor in GG-NER, which identifies the distortion in the DNA helix. plos.orgresearchgate.net |

| TFIIH | A helicase complex that unwinds the DNA around the lesion. |

| XPA | Verifies the presence of damage and helps position other repair proteins. |

| RPA | A single-stranded DNA binding protein that stabilizes the unwound DNA. nih.gov |

| XPG and XPF-ERCC1 | Endonucleases that incise the damaged strand on either side of the lesion, typically removing a 24-32 nucleotide fragment. researchgate.net |

| DNA Polymerase δ/ε | Synthesizes a new DNA strand using the undamaged strand as a template. |

| DNA Ligase I | Seals the nick to complete the repair. |

The efficiency of NER for a specific bulky adduct can be influenced by the degree of helical distortion it causes. Bulky adducts that significantly alter the DNA structure are generally better recognized by the NER machinery. nih.gov

Direct reversal repair is a mechanism where the DNA lesion is directly reversed in a single enzymatic step without the need for excision and resynthesis. quora.com A key example is the action of O6-alkylguanine-DNA alkyltransferases (AGTs), which transfer the alkyl group from the O6 position of guanine to a cysteine residue within the enzyme itself. nih.govnih.gov

However, this compound is an N7-alkylguanine adduct. While direct reversal mechanisms exist for some N-alkylated bases, the primary enzymes involved in direct reversal, such as AGT, are specific for O6-alkylguanine and O4-alkylthymine. nih.gov Therefore, direct reversal is not considered a major repair pathway for 7-alkylguanine adducts.

DNA Replication Bypass and Translesion Synthesis in the Context of Guanine Adducts

If a DNA lesion like this compound is not repaired before the cell enters S phase, the replication machinery may stall at the site of the adduct. To overcome this blockage and complete DNA replication, cells employ a process called translesion synthesis (TLS). nih.gov TLS is carried out by specialized, low-fidelity DNA polymerases that can insert a nucleotide opposite the damaged base. nih.gov

Key features of Translesion Synthesis:

Polymerase Switching: The replicative DNA polymerase is temporarily replaced by a specialized TLS polymerase. nih.gov

Potential for Mutagenesis: Due to their lower fidelity, TLS polymerases have a higher error rate and can introduce mutations.

PCNA Monoubiquitination: The process is often regulated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), which acts as a platform for the recruitment of TLS polymerases. elifesciences.org

While specific studies on TLS across this compound are limited, studies on other bulky guanine adducts have shown that various TLS polymerases, such as polymerase η (eta), can bypass these lesions with varying efficiency and fidelity. nih.gov The choice of TLS polymerase and the accuracy of bypass depend on the specific structure of the adduct and the sequence context.

Cellular Signaling Responses to this compound-Induced DNA Damage

The presence of DNA damage, including bulky adducts like this compound, triggers a complex signaling network known as the DNA Damage Response (DDR). cellsignal.com This response coordinates cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis.

Key signaling kinases in the DNA Damage Response:

| Kinase | Activator | Primary Role in DDR |

| ATM (Ataxia Telangiectasia Mutated) | Primarily activated by DNA double-strand breaks (DSBs). scispace.com | Orchestrates the response to DSBs, leading to cell cycle arrest and repair. nih.gov |

| ATR (Ataxia Telangiectasia and Rad3-related) | Activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks or the processing of DNA damage. scispace.com | Responds to a broad range of DNA damage, particularly replication stress. nih.gov |

| DNA-PK (DNA-dependent Protein Kinase) | Activated by DNA double-strand breaks. | A key component of the non-homologous end joining (NHEJ) pathway for DSB repair. |

The formation of this compound adducts can lead to the stalling of replication forks, generating regions of ssDNA that are coated by Replication Protein A (RPA). nih.gov This RPA-ssDNA complex serves as a platform for the recruitment and activation of the ATR kinase. scispace.com Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to halt cell cycle progression and promote DNA repair.

If the processing of these adducts or the collapse of stalled replication forks leads to the formation of DNA double-strand breaks, the ATM kinase will be activated. scispace.com ATM activation triggers a similar signaling cascade involving the checkpoint kinase Chk2, further amplifying the DNA damage signal and enforcing cell cycle arrest. The interplay between ATR and ATM ensures a comprehensive cellular response to the diverse consequences of this compound-induced DNA damage. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 7 4 Hydroxybutyl Guanine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analytical pipeline for 7-(4-Hydroxybutyl)guanine, enabling its isolation from complex biological matrices prior to detection and quantification. The choice of chromatographic method is critical to achieving the requisite sensitivity and selectivity for accurate analysis.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Due to the polar nature of guanine (B1146940) and its derivatives, reversed-phase (RP) HPLC is a commonly employed method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is influenced by the composition of the mobile phase, which typically consists of an aqueous solution with an organic modifier such as methanol or acetonitrile.

To enhance retention and improve peak shape, ion-pairing reagents can be added to the mobile phase. Furthermore, the separation can be optimized by adjusting the pH of the mobile phase. The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of this compound from other endogenous compounds present in biological samples. The effluent from the HPLC column can be directed to various detectors, most powerfully, a mass spectrometer, for identification and quantification.

| Parameter | Typical Conditions |

| Stationary Phase | C18 reversed-phase column |

| Mobile Phase | Water/methanol or water/acetonitrile gradient |

| Detection | UV, Electrochemical, Mass Spectrometry |

Capillary Liquid Chromatography

Capillary Liquid Chromatography (Capillary LC) is a miniaturized version of HPLC that offers several advantages for the analysis of this compound, particularly when sample volume is limited. The smaller internal diameter of the capillary columns (typically 150-300 µm) results in lower flow rates and reduced solvent consumption. A key advantage of capillary LC is the enhanced sensitivity that can be achieved when coupled with mass spectrometry, due to the more efficient ionization of the analyte in the smaller droplets produced by the electrospray interface.

A capillary HPLC-high resolution ESI+-MS/MS methodology has been successfully developed for the accurate and sensitive quantification of structurally similar N7-guanine adducts in biological samples. This approach involves neutral thermal hydrolysis to release the adducts from the DNA backbone, followed by ultrafiltration and solid-phase extraction for sample cleanup before analysis. The enhanced sensitivity of capillary LC-MS/MS is crucial for detecting the low levels of DNA adducts typically found in human samples.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. Its high sensitivity and selectivity allow for the detection of this DNA adduct at the low concentrations typically found in biological systems.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

The coupling of liquid chromatography with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique for the analysis of this compound. nih.gov ESI is a soft ionization technique that allows for the gentle transfer of the polar, non-volatile this compound molecule from the liquid phase into the gas phase as a protonated molecule, [M+H]+.

Once in the gas phase, the protonated molecule is guided into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of the precursor ion (the protonated this compound) in the first mass analyzer, its fragmentation in a collision cell, and the analysis of the resulting product ions in a second mass analyzer. This process provides a high degree of specificity, as the fragmentation pattern is characteristic of the analyte's structure. The combination of chromatographic retention time and the specific precursor-to-product ion transition provides a high level of confidence in the identification and quantification of this compound.

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that offer exceptional sensitivity and selectivity for the quantification of specific analytes like this compound. creative-proteomics.comwashington.eduproteomics.com.au These methods are typically performed on triple quadrupole mass spectrometers. creative-proteomics.com

In an SRM experiment, the first quadrupole (Q1) is set to select the precursor ion of this compound. The selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to detect a specific product ion. This highly specific filtering process minimizes background noise and enhances the signal-to-noise ratio, leading to very low detection limits. washington.edu

MRM is an extension of SRM where multiple precursor-to-product ion transitions are monitored within the same analytical run. washington.edu This allows for the simultaneous quantification of this compound and an isotopically labeled internal standard, which is crucial for accurate quantification by correcting for any variations in sample preparation and instrument response.

| Technique | Description |

| SRM | Monitors a single, specific precursor-to-product ion transition for a target analyte. |

| MRM | Simultaneously monitors multiple precursor-to-product ion transitions for multiple analytes or an analyte and its internal standard. |

High-Resolution Mass Spectrometry (HRMS) for DNA Adductomics

High-Resolution Mass Spectrometry (HRMS) has become a vital tool in the field of DNA adductomics, which aims to comprehensively identify all DNA adducts in a given sample. nih.govchemrxiv.orgchemrxiv.org Unlike triple quadrupole instruments that have unit mass resolution, HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. chemrxiv.org

This high mass accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for the identification of unknown DNA adducts, including this compound. In a typical DNA adductomics workflow, DNA is enzymatically hydrolyzed to its constituent nucleosides, and the resulting mixture is analyzed by LC-HRMS. The high-resolution data allows for the detection of modified nucleosides based on their accurate mass, even in the presence of a complex biological matrix.

HRMS can also be used in a targeted manner for the quantification of known adducts like this compound. By extracting the ion chromatogram for the accurate mass of the protonated molecule, a high degree of selectivity can be achieved, similar to SRM but with the added benefit of high mass accuracy for confident identification.

Isotope Dilution Assays for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the absolute quantification of molecules, providing a high degree of accuracy and precision. nih.gov This method is particularly well-suited for the analysis of DNA adducts, which are often present in complex biological matrices at very low concentrations.

The core principle of isotope dilution assays involves the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to the sample at an early stage of the analytical procedure. This isotopically labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

For the quantification of this compound, a stable isotope-labeled internal standard, for example, [¹³C₅]-7-(4-Hydroxybutyl)guanine, would be synthesized. This standard is then added to the biological sample containing the unlabeled this compound (the analyte). The sample is then processed, and the analyte and internal standard are analyzed together by mass spectrometry, typically coupled with liquid chromatography (LC-MS).

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the absolute amount of the analyte in the original sample. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss of the analyte during sample preparation and analysis is compensated for by a proportional loss of the internal standard. This co-extraction and co-analysis significantly reduces analytical variability and matrix effects, leading to highly accurate and reproducible results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for isotope dilution analysis of DNA adducts. nih.gov In this setup, the LC system separates the adduct of interest from other components in the sample matrix before it enters the mass spectrometer. The tandem mass spectrometer provides an additional layer of specificity through selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification.

Table 1: Key Features of Isotope Dilution Mass Spectrometry for this compound Quantification

| Feature | Description |

| Principle | Addition of a known amount of a stable isotope-labeled internal standard to the sample. |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |

| Quantification | Based on the ratio of the signal intensity of the analyte to the internal standard. |

| Advantages | High accuracy, precision, and sensitivity; corrects for matrix effects and analyte loss during sample preparation. |

| Internal Standard | Chemically identical to the analyte but with a different mass (e.g., [¹³C₅]-7-(4-Hydroxybutyl)guanine). |

Sample Preparation Protocols for DNA Hydrolysis and Adduct Release

The first and most critical step in the analysis of DNA adducts from biological samples is the isolation of DNA and the subsequent release of the adduct from the DNA backbone. The choice of hydrolysis method is crucial to ensure efficient and quantitative release of the adduct without causing its degradation. For N7-substituted guanine adducts like this compound, the N-glycosidic bond is known to be labile, which can be exploited for its release.

Neutral Thermal Hydrolysis

Neutral thermal hydrolysis is a simple and effective method for the selective release of N7-guanine and N3-adenine adducts. thermofisher.com This technique takes advantage of the inherent instability of the glycosidic bond of these adducts, which is significantly weaker than that of the corresponding unmodified purines. By heating the DNA sample in a neutral buffer, the N-glycosidic bond is cleaved, releasing the adducted base, this compound, from the deoxyribose sugar of the DNA backbone. This process is often referred to as depurination.

A typical protocol involves heating the purified DNA sample in a buffer (e.g., phosphate or Tris-HCl buffer) at a controlled temperature, often around 70-95°C, for a specific duration. The released adducts can then be separated from the remaining DNA, which is typically precipitated with ethanol. The supernatant containing the adducts is then further purified, often using solid-phase extraction (SPE), before analysis by LC-MS/MS. The simplicity of this method and the resulting clean sample matrix enriched in the adducts of interest are significant advantages. thermofisher.com

Acid Hydrolysis

Acid hydrolysis can also be employed to release purine adducts from DNA. This method involves heating the DNA sample in a dilute acid, which catalyzes the cleavage of the N-glycosidic bonds. However, acidic conditions can potentially lead to the degradation of the adduct or the formation of artifacts, and therefore, the conditions must be carefully optimized. For N7-guanine adducts, milder hydrolysis conditions are generally preferred to avoid such issues.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to chemical methods. This approach typically involves a cocktail of enzymes to digest the DNA backbone completely, releasing the adducted nucleosides (the base attached to the deoxyribose sugar). A common combination of enzymes includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

However, for bulky adducts at the N7 position of guanine, enzymatic digestion can sometimes be incomplete due to steric hindrance, where the adduct may inhibit the action of the enzymes. Therefore, the efficiency of enzymatic hydrolysis for releasing this compound would need to be carefully evaluated and validated.

Table 2: Comparison of DNA Hydrolysis Methods for this compound Release

| Hydrolysis Method | Principle | Advantages |

| Neutral Thermal Hydrolysis | Heating in a neutral buffer to selectively cleave the labile N-glycosidic bond of N7-guanine adducts. | Simple, selective for N7-guanine adducts, results in a clean sample matrix. |

| Acid Hydrolysis | Heating in dilute acid to catalyze the cleavage of N-glycosidic bonds. | Can be efficient for releasing purine adducts. |

| Enzymatic Hydrolysis | Use of a cocktail of enzymes (e.g., DNase I, phosphodiesterases, phosphatases) to digest the DNA backbone. | Mild reaction conditions, can release adducted nucleosides. |

Following hydrolysis, the sample containing the released this compound is typically subjected to a purification and enrichment step before LC-MS/MS analysis. Solid-phase extraction (SPE) is a commonly used technique for this purpose, allowing for the removal of salts and other interfering substances and the concentration of the analyte.

In Vitro and in Vivo Research Models for Mechanistic Investigations

Cellular Models for Studying Adduct Formation and Repair Kinetics

The study of 7-(4-hydroxybutyl)guanine (7-HB-Gua) formation and its subsequent repair at the cellular level is crucial for understanding its mutagenic potential. While direct studies pinpointing specific cell lines for investigating 7-HB-Gua are not extensively detailed in the available literature, the methodologies are well-established through research on analogous DNA adducts.

In vitro models are indispensable for dissecting the molecular kinetics of DNA damage and repair. Human cell nuclear extracts, such as those derived from HeLa cells, provide a powerful system for studying the complete repair process of guanine (B1146940) adducts. nih.gov These cell-free extracts can be used in repair-synthesis assays where plasmid DNA containing the adduct of interest is incubated with the nuclear extract. nih.gov The efficiency and kinetics of repair can be determined by measuring the incorporation of radiolabeled nucleotides (like α[³²P]dCTP) as the damaged segment is excised and new DNA is synthesized. nih.gov Furthermore, the removal of the specific adduct can be quantified post-incubation using sensitive analytical techniques like ³²P-postlabeling combined with high-performance liquid chromatography (HPLC). nih.gov This approach has been successfully used to demonstrate that the nucleotide excision repair (NER) pathway is responsible for fixing certain complex guanine adducts and to determine that the rate of excision can be faster than the subsequent gap-filling and synthesis steps. nih.gov

Human liver cancer cell lines, such as HepG2, are also relevant models, particularly for studying the formation of adducts that result from metabolic activation of a parent compound. frontiersin.org DNA adductomics, a comprehensive analysis of all DNA adducts in a cell, can be performed on cells exposed to a carcinogen to identify and quantify the resulting damage. frontiersin.org This technique, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection of specific adducts like 7-HB-Gua's precursors. frontiersin.org Comparing the adduct profiles of exposed and unexposed cells helps confirm the identity of the damage caused by the compound. frontiersin.org

While these models and techniques are established for various DNA adducts, their specific application to delineate the precise formation and repair kinetics of this compound represents an area for further focused research.

Animal Models for Investigating DNA Adducts and Carcinogenesis Mechanisms

Animal models, particularly rodents, have been instrumental in establishing the link between exposure to certain carcinogens, the formation of DNA adducts like this compound, and the development of cancer.

Rodent Models (e.g., rats, mice)

Rodent models have been fundamental in studying the carcinogenic effects of compounds that produce hydroxybutyl adducts on guanine. The chemical N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a well-established and reliable carcinogen used to induce urinary bladder cancer in both mice and rats. nih.goviiarjournals.orgresearchgate.netiiarjournals.org This model is highly valued because the resulting tumors in rodents share significant histological and molecular similarities with human bladder cancer. researchgate.net

Studies using F344 rats have been crucial in identifying guanine adducts in vivo. For instance, after treatment with the carcinogen N-nitrosopyrrolidine (NPYR), a precursor adduct, 7-(4-oxobutyl)guanine (B44042), was identified in the liver DNA of F344 rats, which was then confirmed by its chemical reduction to this compound. nih.gov Similarly, BBN administration to rats has been shown to induce DNA methylation adducts in the bladder, which are rapidly repaired. frontiersin.org

Mice are also widely used and appear to be more susceptible than rats to BBN-induced bladder cancer, developing aggressive tumors more readily. mdpi.comexlibrisgroup.com Studies in lacI (Big Blue™) transgenic mice demonstrated that BBN is a potent mutagen specifically in the urothelial cells of the urinary bladder. mdpi.comexlibrisgroup.com This heightened susceptibility in mice compared to rats provides a valuable comparative model for understanding the mechanisms of carcinogenesis. mdpi.comexlibrisgroup.com The persistence of certain N7-guanine adducts has been observed to be slightly longer in mouse liver compared to rat liver, which may contribute to the increased susceptibility of mice to carcinogenesis induced by related compounds. iiarjournals.org

The table below summarizes key findings from rodent models used in the study of hydroxybutyl guanine adducts and their precursors.

| Rodent Model | Compound Administered | Key Findings |

| F344 Rats | N-nitrosopyrrolidine (NPYR) | Identification of 7-(4-oxobutyl)guanine in liver DNA, confirmed by reduction to this compound. nih.gov |

| Rats | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Induction of bladder neoplasias; formation of DNA methylation adducts in urothelial cells. frontiersin.org |

| lacI (Big Blue™) Mice | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | BBN acts as a potent mutagen specifically in bladder urothelial cells, with much higher mutagenesis rates than in rats. mdpi.comexlibrisgroup.com |

| Mice vs. Rats | 1,3-butadiene (B125203) (forms related trihydroxybutyl-guanine adducts) | Adduct half-lives were slightly longer in mouse liver than in rat liver, potentially contributing to higher cancer susceptibility in mice. iiarjournals.org |

Tissue-Specific Analysis of DNA Adduct Levels (e.g., liver, bladder, lung DNA)

The analysis of DNA adducts in specific tissues is critical for understanding the organ-specific effects of carcinogens. Research has shown that the distribution of adducts, including precursors to this compound, is not uniform throughout the body.

Bladder: The urinary bladder is a primary target for carcinogenesis induced by BBN. mdpi.comexlibrisgroup.com Studies have demonstrated that BBN causes a high level of mutagenesis specifically in the epithelial cells (urothelium) of the bladder in mice, while surrounding smooth muscle cells are much less affected. mdpi.comexlibrisgroup.com This tissue specificity is a key reason why BBN is a preferred model for bladder cancer research. nih.gov In rats treated with BBN, DNA methylation adducts were found to be significantly more frequent in urothelial preneoplastic or neoplastic tissues compared to normal bladder cells. frontiersin.org

Liver: The liver is a major site of metabolic activity, and consequently, a common site for the formation of DNA adducts from carcinogens that require metabolic activation. In F344 rats treated with NPYR, the adduct 7-(4-oxobutyl)guanine was detected at a level of 643 ± 9 µmol/mol guanine in liver DNA. nih.gov Studies involving other carcinogens that form related adducts, such as 1,3-butadiene, have also shown significant adduct formation in the liver of both mice and rats. iiarjournals.org

Lung: The lung is another important target tissue, especially for carcinogens that are inhaled, such as those in tobacco smoke. Research on the tobacco-specific nitrosamine (B1359907) NNK, which forms pyridylhydroxybutyl (PHB) DNA adducts, has shown that these adduct levels are consistently higher in the lung than in the liver of treated rats. nih.gov This finding highlights the importance of the lung as a target organ for specific nitrosamines. nih.gov

The following table presents data on the detection of hydroxybutyl-related guanine adducts in various rodent tissues.

| Tissue | Rodent Model | Compound | Adduct Measured | Adduct Level/Finding |

| Bladder | lacI (Big Blue™) Mice | BBN | lacI mutations (proxy for adducts) | Mutagenesis was orders of magnitude greater in urothelial cells than background and significantly higher than in bladder smooth muscle. mdpi.comexlibrisgroup.com |

| Liver | F344 Rats | NPYR | 7-(4-oxobutyl)guanine | 643 ± 9 µmol/mol guanine. nih.gov |

| Liver | Mice | 1,3-butadiene | N7-(2,3,4-trihydroxybutyl)guanine | Half-life of adducts was 4.1-5.5 days. iiarjournals.org |

| Liver | Rats | 1,3-butadiene | N7-(2,3,4-trihydroxybutyl)guanine | Half-life of adducts was 3.6-4.0 days. iiarjournals.org |

| Lung | Rats | (R)-NNAL (metabolite of NNK) | Pyridylhydroxybutyl (PHB)-DNA adducts | Highest adduct levels found in the lung compared to the liver. nih.gov |

Role in Mechanistic Carcinogenesis Research

Association with Chemical Carcinogenesis Induced by Specific Nitrosamines

7-(4-Hydroxybutyl)guanine is primarily associated with the metabolic activation of specific N-nitrosamine compounds. These carcinogens, after entering the body, are enzymatically converted into reactive electrophilic intermediates that can covalently bind to DNA, forming adducts like this compound. evitachem.comnih.gov

One of the most well-studied nitrosamines in this context is N-nitroso-n-butyl-(4-hydroxybutyl)amine (BBN) . BBN is a potent and specific inducer of urinary bladder cancer in rodent models. nih.govmedchemexpress.comebi.ac.uk Its carcinogenic effect is dependent on its metabolism to reactive species that form DNA adducts in the urothelial cells of the bladder. nih.govaacrjournals.org The formation of butylated guanine (B1146940) adducts, such as O6-(4-hydroxybutyl)guanine and by extension this compound, is a key molecular event in the tumorigenesis induced by BBN. aacrjournals.orghesiglobal.org The metabolic pathway involves the oxidation of BBN to its proximate carcinogen, N-nitrosobutyl(3-carboxypropyl)amine (BCPN), which leads to DNA adduct formation in the urothelium. nih.govaacrjournals.org

Another related nitrosamine (B1359907), N-nitrosopyrrolidine (NPYR) , a carcinogen found in tobacco products and some foods, has also been shown to lead to the formation of related adducts. mdpi.comnih.gov Research on rats treated with NPYR identified the formation of 7-(4-oxobutyl)guanine (B44042) in liver DNA. nih.gov This adduct is a direct precursor to this compound, as it can be chemically reduced to form it, demonstrating a clear biochemical link between NPYR exposure and the formation of this specific hydroxybutylated guanine adduct. nih.gov

The study of these adducts helps to establish a mechanistic link between exposure to specific nitrosamines and the development of cancer in target organs, such as the bladder and liver. aacrjournals.orgnih.gov

Contribution to the Overall DNA Adductome Profile in Exposure Scenarios

In any given exposure to a chemical carcinogen, it is rare for only a single type of DNA adduct to be formed. Instead, a complex mixture of different adducts is generated, collectively known as the DNA adductome. re-place.bere-place.be The composition of this adductome provides a molecular fingerprint of the exposure and the metabolic pathways involved.

This compound is a component of the adductome profile resulting from exposure to certain alkylating agents. For instance, in studies involving the chemotherapeutic drug busulfan (B1668071), which also acts as an alkylating agent, a profile of 15 different DNA adducts was detected in the blood of treated patients. nih.gov Within this profile, the mono-adduct 2-Amino-7-(4-hydroxybutyl)-1,7-dihydro-6H-purin-6-one, or N7G-Bu-OH (this compound), was identified as one of the two major adducts, occurring in much higher abundance than the cross-linked adducts. nih.gov

Similarly, exposure to nitrosamines like NPYR results in multiple DNA adducts. mdpi.com In rats treated with NPYR, the DNA adductome in the liver includes cyclic adducts like N7,8-butano-Gua as well as acyclic adducts such as N7-(4-oxobutyl)guanine, the precursor to this compound. mdpi.comnih.gov The relative levels of these different adducts can provide insights into the balance between different metabolic activation and detoxification pathways.

The table below summarizes the detection of this compound or its direct precursor in the context of the broader DNA adductome following exposure to specific chemicals.

| Exposure Agent | Adduct Detected | Biological Matrix | Significance | Reference |

|---|---|---|---|---|

| Busulfan | N7G-Bu-OH (this compound) | Patient Blood | One of the most abundant adducts in the overall profile. | nih.gov |

| N-nitrosopyrrolidine (NPYR) | 7-(4-oxobutyl)guanine (precursor) | Rat Liver DNA | Contributes significantly to the acyclic adduct profile. | nih.gov |

| N-nitroso-n-butyl-(4-hydroxybutyl)amine (BBN) | O6-(4-hydroxybutyl)guanine (related adduct) | Rat Urothelial and Hepatic DNA | Key adduct in BBN-induced bladder carcinogenesis. | hesiglobal.org |

Downstream Molecular Pathways Influenced by DNA Adducts (e.g., Ras signaling pathway)

The formation of DNA adducts, including this compound, is not a benign event. These lesions can disrupt the normal processes of DNA replication and transcription, leading to mutations if not properly repaired. nih.gov These mutations can, in turn, activate or inactivate critical genes that control cell growth and proliferation, such as proto-oncogenes and tumor suppressor genes. nih.gov

A key downstream molecular pathway frequently implicated in chemical carcinogenesis is the Ras signaling pathway . technologynetworks.comatlasgeneticsoncology.org The Ras family of small GTPases acts as molecular switches that control a cascade of protein kinases (including Raf, MEK, and ERK), which ultimately regulate transcription factors involved in cell proliferation, survival, and differentiation. technologynetworks.comoncotarget.comfrontiersin.org Mutations in Ras genes can lock the protein in a permanently "on" state, leading to uncontrolled cell growth, a hallmark of cancer. technologynetworks.com

The link between the carcinogens that produce this compound and the Ras pathway is particularly evident in bladder cancer models. The administration of BBN to rodents, which leads to the formation of butylated guanine adducts, is known to induce bladder tumors that frequently harbor activating mutations in the H-ras gene. nih.govspandidos-publications.com Specifically, BBN is thought to induce bladder cancer by activating Ras, which drives the clonal expansion of initiated cells containing these mutations. spandidos-publications.com One study proposed that Phospholipase Cε (PLCε) is a crucial effector downstream of Ras in BBN-induced bladder carcinogenesis. spandidos-publications.com While the adduct itself does not directly interact with Ras, its formation is a critical upstream event (DNA damage) that can lead to the specific mutations (e.g., G:C to A:T transitions) that activate the Ras pathway and drive tumor development. nih.gov

Genotoxicity Assessment in In Vitro and In Vivo Systems

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA and chromosomes) within a cell. researchgate.net The formation of DNA adducts like this compound is a primary mechanism of genotoxicity. Assessment of genotoxicity is a critical step in evaluating the carcinogenic potential of a chemical and is typically performed using a battery of in vitro (cell-based) and in vivo (animal-based) tests. juniperpublishers.comeuropa.euwww.gov.uk

In Vitro Assessment: Standard in vitro genotoxicity tests include the bacterial reverse mutation assay (Ames test), and mammalian cell assays that detect gene mutations, chromosomal aberrations, or micronuclei. nih.govjuniperpublishers.comwww.gov.uk While specific tests on isolated this compound are not detailed in the provided sources, the parent compounds that lead to its formation are known genotoxins. BBN, for example, is a potent mutagen. medchemexpress.com Furthermore, guanosine (B1672433) analogs with modified side chains have been evaluated for clastogenicity (the ability to cause breaks in chromosomes) in vitro, showing that such modifications can induce DNA damage. asm.org

In Vivo Assessment: In vivo tests are crucial for confirming genotoxicity, as they account for the metabolic activation and detoxification processes that occur in a whole organism. juniperpublishers.com The formation of this compound and related adducts in the DNA of target tissues (e.g., bladder, liver) of animals exposed to nitrosamines like BBN or NPYR is direct evidence of the in vivo genotoxicity of these carcinogens. aacrjournals.orghesiglobal.orgnih.gov The detection of these adducts is often performed using sensitive analytical techniques like liquid chromatography-mass spectrometry, which can identify specific adducts such as N-7(1- or 2-hydroxybutyl)guanine. oup.com The presence of these adducts in vivo correlates with the induction of tumors, establishing a clear link between the genotoxic event (adduct formation) and the ultimate carcinogenic outcome. aacrjournals.org

The genotoxic potential is summarized in the table below, inferred from the activity of the parent compounds.

| Parent Compound | Genotoxic Effect | System | Key Finding | Reference |

|---|---|---|---|---|

| N-nitroso-n-butyl-(4-hydroxybutyl)amine (BBN) | Mutagenesis / Adduct Formation | In Vivo (Rodents) | Potent mutagen in urothelial tissue, leading to the formation of butyl-guanine adducts. | medchemexpress.comaacrjournals.org |

| N-nitrosopyrrolidine (NPYR) | Adduct Formation | In Vivo (Rats) | Forms 7-(4-oxobutyl)guanine adducts in liver DNA. | nih.gov |

| Guanosine Analogs | Clastogenicity (Chromosome breaks) | In Vitro (Mammalian cells) | Structural modifications to guanosine can induce chromosomal damage. | asm.org |

Future Research Trajectories and Translational Outlooks

Elucidation of Novel Metabolic and Repair Pathways Involving 7-(4-Hydroxybutyl)guanine

The metabolic fate and repair mechanisms of 7-HBG are critical areas for future research. While it is known that 7-HBG can be formed from the metabolic activation of carcinogens like N-nitrosobutyl(4-hydroxybutyl)amine (BBN), the intricate enzymatic processes governing its formation and removal are not fully understood. nih.gov Future studies will likely focus on identifying the specific cytochrome P450 enzymes responsible for the bioactivation of its precursors and the subsequent formation of the 7-HBG adduct. nih.gov

A significant research trajectory will be the comprehensive characterization of the DNA repair pathways that recognize and excise 7-HBG. It is hypothesized that multiple pathways, including base excision repair (BER) and nucleotide excision repair (NER), are involved in removing alkylated DNA bases. nih.gov The BER pathway, initiated by DNA glycosylases that remove damaged bases, is a likely candidate for the repair of 7-HBG. mlsu.ac.inmdpi.com Research will aim to identify the specific DNA glycosylases that recognize 7-HBG and initiate its removal. Furthermore, the role of direct reversal repair mechanisms, such as the action of O⁶-alkylguanine-DNA alkyltransferases (AGT), in repairing O-alkylated guanine (B1146940) adducts warrants investigation for its potential relevance to 7-HBG or structurally similar adducts. mdpi.com

Understanding these pathways is crucial as their efficiency can vary between individuals and tissues, potentially explaining differences in susceptibility to carcinogens that produce 7-HBG. nih.gov Investigating how these repair mechanisms are regulated and how their deficiency might contribute to the accumulation of 7-HBG and subsequent mutagenesis is a key area of future inquiry. The development of novel metabolic pathways, possibly involving promiscuous enzyme activities, could also be an unexpected source of 7-HBG formation, a concept that is being explored in broader metabolic evolution research. biorxiv.org

Development of Enhanced Analytical Strategies for Ultra-Trace Detection

The ability to detect minute quantities of 7-HBG in biological samples is paramount for its use as a biomarker of exposure and cancer risk. Future research will undoubtedly focus on pushing the boundaries of analytical sensitivity and specificity. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for quantifying various DNA adducts, including N7-alkylguanines. oup.comoup.comresearchgate.net

The development of ultra-trace detection methods will likely involve several key advancements:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like nano-liquid chromatography coupled with high-resolution Orbitrap tandem mass spectrometry (nano-LC/HRMS) will enable the detection of adducts at levels as low as 1 adduct per 10¹¹ nucleotides. researchgate.net

Improved Sample Preparation: Streamlining DNA isolation procedures, for instance by using automated systems, will increase sample processing throughput, which is crucial for large-scale epidemiological studies. researchgate.net

Isotope Dilution Methods: The synthesis of stable isotope-labeled internal standards for 7-HBG will continue to be essential for accurate quantification by isotope dilution mass spectrometry. nih.gov

DNA Adductomics: Untargeted DNA adductome analysis using high-resolution mass spectrometry allows for the simultaneous screening of a wide range of DNA adducts, which can help to identify characteristic adduct patterns associated with specific exposures or disease states. nih.gov

These enhanced analytical strategies will be instrumental in quantifying background levels of 7-HBG in the general population and in assessing exposure to specific environmental and dietary carcinogens. nih.gov The ability to measure ultra-trace levels of this adduct in easily accessible biospecimens, such as blood or urine, would be a significant step towards developing non-invasive biomarkers for early cancer detection and risk assessment.

Mechanistic Investigations into the Biological Consequences of Persistent this compound in DNA

A critical area of future research is to delineate the precise biological consequences of 7-HBG that persists in the genome. While the formation of DNA adducts is a known mechanism of chemical carcinogenesis, the specific downstream effects of 7-HBG are not fully elucidated. nih.gov

Key research questions to be addressed include:

Mutagenic Signature: Determining the specific types of mutations (e.g., point mutations, insertions, deletions) that arise from the inaccurate replication of DNA containing 7-HBG. For example, other guanine adducts are known to induce specific mutations, such as G:C to A:T transitions. nih.gov Understanding the mutational signature of 7-HBG will be crucial for linking it to specific cancer types.

Impact on DNA Replication and Transcription: Investigating how the presence of 7-HBG in a DNA template affects the processivity and fidelity of DNA polymerases during replication and RNA polymerases during transcription. Bulky DNA adducts can stall these polymerases, leading to replication fork collapse, double-strand breaks, and altered gene expression. eurekalert.orgresearchgate.net

Induction of Genomic Instability: Assessing whether the persistence of 7-HBG contributes to broader genomic instability, including chromosomal aberrations and changes in chromosome number. The repair of DNA damage, particularly double-strand breaks, is critical for maintaining genome integrity. nih.goveurekalert.org

Epigenetic Alterations: Exploring the potential for 7-HBG to influence epigenetic modifications, such as DNA methylation and histone modifications. Such alterations can have profound effects on gene expression and contribute to the development of cancer.

By employing advanced molecular and cellular biology techniques, researchers will be able to build a more complete picture of how the persistence of this specific DNA lesion contributes to the initiation and progression of cancer. This knowledge will be vital for developing targeted prevention and therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 7-(4-hydroxybutyl)guanine, and how can isomer contamination be minimized?

- The synthesis of this compound typically involves alkylation of guanine with 4-hydroxybutyl derivatives. A key step is deprotection of intermediates using catalytic hydrogenolysis (e.g., removal of benzyl groups in methanol) followed by hydrolysis. To avoid contamination with the 9-isomer, reaction conditions (e.g., temperature, solvent polarity) must be optimized, and purification steps like preparative HPLC or column chromatography should be employed. Monitoring via LC-MS ensures specificity .

Q. How can this compound be detected and quantified in biological matrices?

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs (e.g., N7-(trihydroxybutyl)guanine-d6) serve as internal standards to correct for matrix effects. Sample preparation involves enzymatic digestion of DNA, followed by solid-phase extraction to isolate the adduct .

Q. What is the stability profile of this compound under physiological conditions?

- Stability studies should assess pH-dependent hydrolysis (e.g., in buffers mimicking lysosomal or cytosolic environments) and oxidative degradation. Accelerated stability testing via thermal stress (40–60°C) and UV exposure can predict degradation pathways. Data should be validated using NMR and high-resolution MS .

Q. What biological roles or toxicity mechanisms are associated with this compound?

- As a DNA adduct, it disrupts base pairing and replication fidelity, leading to mutations. In vivo models (e.g., rats exposed to nitrosamines) show hepatic and urothelial DNA adduct formation, correlating with carcinogenicity. Comparative studies with analogs like O6-(4-hydroxybutyl)guanine reveal differences in repair efficiency by enzymes like AGT .

Advanced Research Questions

Q. How can researchers differentiate this compound from structural isomers in complex mixtures?

- Advanced separation techniques, such as ultra-performance liquid chromatography (UPLC) with ion-pairing reagents, improve resolution. High-resolution MS (HRMS) with collision-induced dissociation (CID) fragments the adduct, generating isomer-specific spectral fingerprints. Isotopic labeling (e.g., 15N-guanine) aids in tracking adduct formation pathways .

Q. What experimental strategies validate the formation of this compound DNA adducts in vivo?

- Use isotopically labeled precursors (e.g., 13C-4-hydroxybutyl derivatives) in animal models to trace adduct incorporation. Combine 32P-postlabeling with immunoaffinity enrichment for ultrasensitive detection. Compare adduct levels across tissues (e.g., liver vs. bladder) to assess organ-specific genotoxicity .

Q. How does the hydroxyl group in this compound influence its reactivity and interaction with DNA repair proteins?

- Molecular dynamics simulations predict hydrogen bonding between the hydroxyl group and repair enzyme active sites (e.g., alkylguanine transferases). Site-directed mutagenesis of repair proteins (e.g., AGT-K165R) can test binding affinity. Competitive inhibition assays with synthetic adducts quantify repair efficiency .

Q. What analytical challenges arise when studying this compound in epigenomic or metabolomic contexts?

- Co-elution with endogenous metabolites (e.g., oxidized nucleosides) requires orthogonal separation methods (e.g., HILIC vs. reversed-phase). Data-independent acquisition (DIA) MS/MS enhances specificity in untargeted workflows. Cross-validation with synthetic standards and spike-recovery experiments ensures accuracy .

Methodological Notes

- Synthesis Validation : Always confirm compound identity via 1H/13C NMR (e.g., characteristic shifts for N7-alkylation at δ 8.2–8.5 ppm) and HRMS. Cross-check purity (>95%) using diode-array detection (DAD) .

- Data Reproducibility : Include negative controls (e.g., untreated DNA) and replicate analyses (n ≥ 3) to account for batch variability. Publish raw data (e.g., mzML files) in repositories like MetaboLights .

- Ethical Compliance : For in vivo studies, adhere to protocols for humane endpoints and tissue collection, as outlined in institutional animal care guidelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.